molecular formula C8H12N2O2S B2362127 Tert-butyl 5-amino-1,3-thiazole-2-carboxylate CAS No. 2248380-32-5

Tert-butyl 5-amino-1,3-thiazole-2-carboxylate

Cat. No.: B2362127
CAS No.: 2248380-32-5
M. Wt: 200.26
InChI Key: GXRBIWZVXGQTED-UHFFFAOYSA-N
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Description

Tert-butyl 5-amino-1,3-thiazole-2-carboxylate is a heterocyclic compound that features a thiazole ring substituted with an amino group at the 5-position and a carboxylate ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-amino-1,3-thiazole-2-carboxylate typically involves the cyclization of appropriate precursors. . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions tailored to industrial settings can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-amino-1,3-thiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Scientific Research Applications

Tert-butyl 5-amino-1,3-thiazole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-1,3-thiazole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 5-bromo-1,3-thiazole-2-carboxylate
  • 2-Amino-5-tert-butyl-1,3,4-thiadiazole

Uniqueness

Tert-butyl 5-amino-1,3-thiazole-2-carboxylate is unique due to the presence of both an amino group and a carboxylate ester group on the thiazole ring.

Properties

IUPAC Name

tert-butyl 5-amino-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-8(2,3)12-7(11)6-10-4-5(9)13-6/h4H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRBIWZVXGQTED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NC=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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